![molecular formula C10H10BrN3O2 B6353791 Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1823500-24-8](/img/structure/B6353791.png)

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

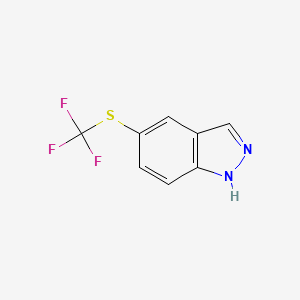

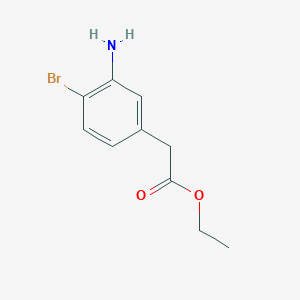

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H10BrN3O2 . It has an average mass of 284.109 Da and a monoisotopic mass of 282.995636 Da . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 3-position with a bromine atom and at the 7-position with a methyl group . The 5-position of the pyrimidine ring is carboxylated and esterified with an ethyl group .Physical and Chemical Properties Analysis

This compound is a yellow to brown solid .Wissenschaftliche Forschungsanwendungen

Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis

Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is part of the pyrazolo[1,5-a]pyrimidine family, which has been studied for its regio-orientation and regioselectivity in reactions. These reactions often involve 3(5)-aminopyrazoles and bielectrophilic reagents leading to various substituents on the pyrimidine ring. Such studies are crucial for understanding the nucleophilicity and regio-orientation controversies in literature, aiding in the precise synthesis of targeted molecules for further applications in medicinal and pharmaceutical research (Mohamed & Mahmoud, 2019).

Hybrid Catalysts in Medicinal Chemistry

The compound is also relevant in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, essential precursors for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Recent research emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in developing these scaffolds, underlining their potential for creating lead molecules in drug development (Parmar, Vala, & Patel, 2023).

Role in Anticancer Research

Furthermore, the structural motif of this compound is integral in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer properties. Pyrimidine and its derivatives, including pyrazolo[1,5-a]pyrimidines, have been extensively studied for their diverse pharmacological properties. They serve as critical building blocks for drug-like candidates with a broad range of medicinal properties, such as anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies surrounding these compounds provide valuable insights for medicinal chemists in developing new therapeutic agents (Cherukupalli et al., 2017).

Eigenschaften

IUPAC Name |

ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-4-6(2)14-9(13-8)7(11)5-12-14/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNLUZPXYBOVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=NN2C(=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B6353735.png)

![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![Methyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353808.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6353817.png)

![Methyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353819.png)

![Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6353824.png)